1-(4-Bromobenzyl)-4-(diphenylmethyl)piperazine
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Overview
Description
1-BENZHYDRYL-4-(4-BROMOBENZYL)PIPERAZINE is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of 1-BENZHYDRYL-4-(4-BROMOBENZYL)PIPERAZINE consists of a piperazine ring substituted with a benzhydryl group and a 4-bromobenzyl group, making it a unique and versatile molecule.
Preparation Methods
The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out under reflux conditions to ensure complete conversion of the reactants .
In industrial settings, the production of 1-BENZHYDRYL-4-(4-BROMOBENZYL)PIPERAZINE may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound in large quantities .
Chemical Reactions Analysis
1-BENZHYDRYL-4-(4-BROMOBENZYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-BENZHYDRYL-4-(4-BROMOBENZYL)PIPERAZINE has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system.
Biological Studies: It is employed in the study of receptor-ligand interactions and enzyme inhibition, providing insights into the mechanisms of action of potential therapeutic agents.
Industrial Applications: The compound is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-BENZHYDRYL-4-(4-BROMOBENZYL)PIPERAZINE involves its interaction with specific molecular targets, such as receptors or enzymes. The benzhydryl group enhances the compound’s ability to cross biological membranes, while the 4-bromobenzyl group contributes to its binding affinity and specificity . These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
1-BENZHYDRYL-4-(4-BROMOBENZYL)PIPERAZINE can be compared with other piperazine derivatives, such as:
1-BENZHYDRYL-4-(4-CHLOROBENZYL)PIPERAZINE: Similar in structure but with a chlorine atom instead of bromine, this compound may exhibit different reactivity and biological activity.
1-BENZHYDRYL-4-(4-METHYLBENZYL)PIPERAZINE: The presence of a methyl group instead of bromine can alter the compound’s lipophilicity and pharmacokinetic properties.
The uniqueness of 1-BENZHYDRYL-4-(4-BROMOBENZYL)PIPERAZINE lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C24H25BrN2 |
---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
1-benzhydryl-4-[(4-bromophenyl)methyl]piperazine |
InChI |
InChI=1S/C24H25BrN2/c25-23-13-11-20(12-14-23)19-26-15-17-27(18-16-26)24(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-14,24H,15-19H2 |
InChI Key |
WJQFICLJQSPPAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Br)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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